Thalidomide-NH-C13-NH2 (hydrochloride)

Catalog No.
S12853108
CAS No.
M.F
C26H39ClN4O4
M. Wt
507.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thalidomide-NH-C13-NH2 (hydrochloride)

Product Name

Thalidomide-NH-C13-NH2 (hydrochloride)

IUPAC Name

4-(13-aminotridecylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride

Molecular Formula

C26H39ClN4O4

Molecular Weight

507.1 g/mol

InChI

InChI=1S/C26H38N4O4.ClH/c27-17-10-8-6-4-2-1-3-5-7-9-11-18-28-20-14-12-13-19-23(20)26(34)30(25(19)33)21-15-16-22(31)29-24(21)32;/h12-14,21,28H,1-11,15-18,27H2,(H,29,31,32);1H

InChI Key

YWXXCTSDQVUVDW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCCCCCCCN.Cl

Thalidomide-NH-C13-NH2 (hydrochloride) is a derivative of thalidomide, a compound originally developed in the 1950s as a sedative and later withdrawn due to its teratogenic effects. This specific derivative features an amine group and a long carbon chain, which may enhance its biological activity and therapeutic potential. Thalidomide itself is known for its immunomodulatory properties and has been repurposed for treating conditions such as multiple myeloma and leprosy. The hydrochloride form indicates that this compound is a salt formed with hydrochloric acid, which can influence its solubility and stability in pharmaceutical formulations.

Typical of amines and carboxylic acids. Key reactions include:

  • N-Alkylation: The amine group can react with alkyl halides to form N-alkyl derivatives, potentially altering its pharmacological profile.
  • Acylation: Reacting with acyl chlorides can lead to the formation of amides, which may exhibit different biological activities.
  • Hydrolysis: In aqueous environments, thalidomide derivatives can hydrolyze, affecting their stability and efficacy.

These reactions are crucial for modifying the compound to enhance its therapeutic properties or reduce side effects.

Thalidomide-NH-C13-NH2 (hydrochloride) exhibits significant biological activity, particularly in modulating immune responses. Studies have shown that thalidomide and its analogs can inhibit tumor necrosis factor-alpha (TNF-alpha), a cytokine involved in systemic inflammation. This inhibition is crucial for treating diseases characterized by excessive inflammatory responses, such as rheumatoid arthritis and Crohn's disease. Research indicates that modifications to the thalidomide structure, such as adding alkyl groups, generally maintain or enhance its ability to inhibit TNF-alpha production in vitro .

The synthesis of Thalidomide-NH-C13-NH2 (hydrochloride) typically involves several steps:

  • Starting Material Preparation: The synthesis begins with thalidomide as the precursor.
  • Amine Modification: The introduction of the amine group (NH2) can be achieved through reductive amination or other amination techniques.
  • Formation of Hydrochloride Salt: The final step involves reacting the free base form of the compound with hydrochloric acid to produce the hydrochloride salt.

These methods allow for high yields and purity, making it suitable for pharmaceutical applications .

Thalidomide-NH-C13-NH2 (hydrochloride) has several applications in medicine:

  • Cancer Treatment: It is used in treating multiple myeloma due to its ability to inhibit angiogenesis and modulate immune responses.
  • Autoimmune Disorders: Its immunomodulatory properties make it beneficial for conditions like lupus and rheumatoid arthritis.
  • Infectious Diseases: Thalidomide has been explored as a treatment for leprosy and other infectious diseases due to its ability to reduce inflammation.

The compound's unique structure may offer advantages over traditional thalidomide in terms of efficacy and safety profiles.

Interaction studies are essential for understanding how Thalidomide-NH-C13-NH2 (hydrochloride) behaves in biological systems. Key areas of investigation include:

  • Protein Binding: Understanding how the compound binds to plasma proteins helps predict its distribution and bioavailability.
  • Enzyme Interactions: Studies on how it interacts with metabolic enzymes can reveal potential drug-drug interactions or metabolic pathways that may affect its efficacy.
  • Receptor Binding Studies: Investigating binding affinities to various receptors can provide insights into its mechanism of action and therapeutic potential.

These studies are critical for optimizing dosage regimens and minimizing adverse effects.

Thalidomide-NH-C13-NH2 (hydrochloride) shares similarities with several other compounds that also exhibit immunomodulatory or anticancer properties. Here are some notable comparisons:

Compound NameStructure TypePrimary UseUnique Features
ThalidomideGlutarimide derivativeMultiple myeloma treatmentOriginal compound with teratogenic effects
PomalidomideModified thalidomideMultiple myeloma treatmentImproved potency over thalidomide
LenalidomideImmunomodulatory agentMultiple myeloma treatmentEnhanced efficacy and reduced side effects
ApremilastPhosphodiesterase inhibitorPsoriasis treatmentDifferent mechanism of action

Thalidomide-NH-C13-NH2 (hydrochloride) stands out due to its specific structural modifications that may enhance its biological activity while potentially reducing adverse effects associated with traditional thalidomide.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

506.2659834 g/mol

Monoisotopic Mass

506.2659834 g/mol

Heavy Atom Count

35

Dates

Modify: 2024-08-10

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